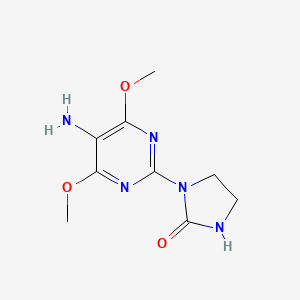
1-(5-Amino-4,6-dimethoxypyrimidin-2-yl)imidazolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-Amino-4,6-dimethoxypyrimidin-2-yl)imidazolidin-2-one is a chemical compound that belongs to the class of imidazolidin-2-ones. These compounds are known for their diverse applications in pharmaceuticals, natural products, and as intermediates in organic synthesis . The presence of both pyrimidine and imidazolidinone rings in its structure makes it a unique compound with potential biological activities .
Métodos De Preparación
The synthesis of 1-(5-Amino-4,6-dimethoxypyrimidin-2-yl)imidazolidin-2-one can be achieved through various methods. One common approach involves the reaction of 1,2-diamines with carbonyl compounds to form the imidazolidinone ring . Another method includes the diamination of olefins or the intramolecular hydroamination of linear urea derivatives . Industrial production methods often focus on optimizing these reactions to achieve high yields and purity .
Análisis De Reacciones Químicas
1-(5-Amino-4,6-dimethoxypyrimidin-2-yl)imidazolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amino and methoxy groups on the pyrimidine ring can undergo substitution reactions with various electrophiles.
Aplicaciones Científicas De Investigación
1-(5-Amino-4,6-dimethoxypyrimidin-2-yl)imidazolidin-2-one has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(5-Amino-4,6-dimethoxypyrimidin-2-yl)imidazolidin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .
Comparación Con Compuestos Similares
1-(5-Amino-4,6-dimethoxypyrimidin-2-yl)imidazolidin-2-one can be compared with other imidazolidin-2-one derivatives, such as:
2-Imidazolidinone: A simpler analogue with similar structural features but lacking the pyrimidine ring.
Benzimidazolidin-2-one: Contains a benzene ring fused to the imidazolidinone ring, offering different biological activities.
Imidazolidine-2-thione: Contains a sulfur atom in place of the oxygen in the imidazolidinone ring, leading to different chemical reactivity and biological properties.
The uniqueness of this compound lies in its combined pyrimidine and imidazolidinone rings, which provide a versatile scaffold for various applications .
Propiedades
Número CAS |
918445-43-9 |
|---|---|
Fórmula molecular |
C9H13N5O3 |
Peso molecular |
239.23 g/mol |
Nombre IUPAC |
1-(5-amino-4,6-dimethoxypyrimidin-2-yl)imidazolidin-2-one |
InChI |
InChI=1S/C9H13N5O3/c1-16-6-5(10)7(17-2)13-8(12-6)14-4-3-11-9(14)15/h3-4,10H2,1-2H3,(H,11,15) |
Clave InChI |
GXYZGMWZUPNZMR-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=NC(=N1)N2CCNC2=O)OC)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


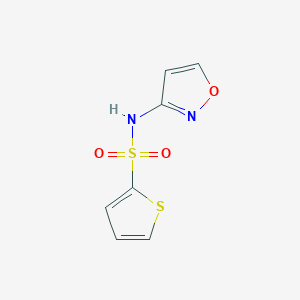
![Benzene, 1-[(S)-(4-methylphenyl)sulfinyl]-2-(2-phenylethyl)-](/img/structure/B14202512.png)
![2-[(3-Bromophenyl)carbamothioylamino]-4-chlorobenzoic acid](/img/structure/B14202518.png)
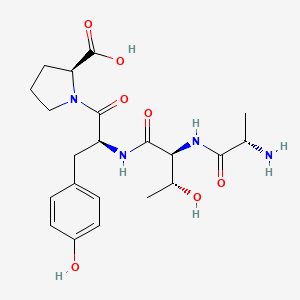
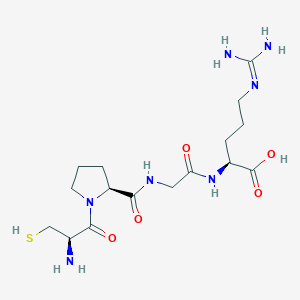
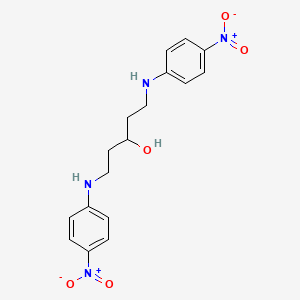
![N-[1-Chloro-2-oxo-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B14202538.png)

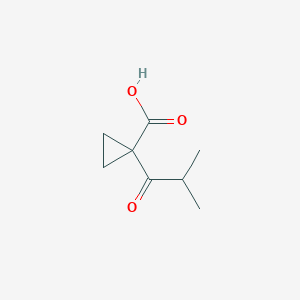
![D-Valine, N-[(phenylamino)carbonyl]-](/img/structure/B14202553.png)
![1-[(4,5-Dimethoxy-2-nitrophenyl)methyl]-4-(2-phenylethyl)piperazine](/img/structure/B14202554.png)
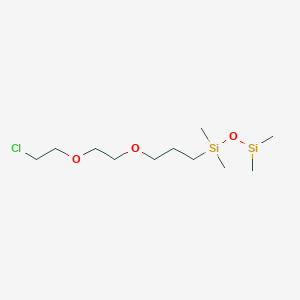
![Methanone, (3-fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-3-yl-](/img/structure/B14202562.png)

